molecular formula C9H5ClN2OS2 B3038578 (5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 866154-45-2

(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B3038578
CAS RN: 866154-45-2
M. Wt: 256.7 g/mol
InChI Key: AVTRLSQFCHJDBP-ZZXKWVIFSA-N
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Description

The compound contains a 6-chloropyridin-3-yl group , a methylidene group , and a 1,3-thiazolidin-4-one group. The 6-chloropyridin-3-yl group is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and has a chlorine atom at the 6-position . The methylidene group is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .

Scientific Research Applications

  • Cyclization and Alkylation Reactions : Remizov, Pevzner, and Petrov (2019) explored the reaction of a similar compound with bases, leading to the formation of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate through intramolecular cyclization. This demonstrates the compound's potential in chemical synthesis processes (Remizov et al., 2019).

  • Synthesis and Biological Evaluation : A study by Ranga, Sharma, and Kumar (2013) synthesized a series of pyridine derivatives of thiazolidin-4-ones and evaluated them for anti-inflammatory and analgesic effects. This indicates the compound's utility in developing pharmacologically active agents (Ranga, Sharma, & Kumar, 2013).

  • Hetero-Diels–Alder Reaction : Velikorodov, Shustova, and Kovalev (2017) conducted a study on the Hetero-Diels–Alder reaction of similar compounds, yielding various derivatives. This research highlights the compound's reactivity and potential for creating diverse chemical structures (Velikorodov, Shustova, & Kovalev, 2017).

  • Antitumor Screening : Horishny, Chaban, and Matiychuk (2020) developed a preparative procedure for the synthesis of derivatives of this compound and screened them for antitumor activity. This indicates its potential application in cancer research (Horishny, Chaban, & Matiychuk, 2020).

  • Vibrational and DFT Study : Pîrnău et al. (2008) investigated the molecular vibrations of a similar compound using spectroscopy and quantum chemical calculations. This study contributes to understanding the compound's molecular properties (Pîrnău et al., 2008).

  • Corrosion Inhibition Performance : Yadav, Behera, Kumar, and Yadav (2015) investigated thiazolidinedione derivatives, including a similar compound, as corrosion inhibitors for mild steel. This research suggests its potential application in materials science (Yadav, Behera, Kumar, & Yadav, 2015).

  • Synthetic Study of Derivatives : Szczepański, Tuszewska, and Trotsko (2020) synthesized a derivative of a similar compound, highlighting its versatility in synthetic chemistry (Szczepański, Tuszewska, & Trotsko, 2020).

properties

IUPAC Name

(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS2/c10-7-2-1-5(4-11-7)3-6-8(13)12-9(14)15-6/h1-4H,(H,12,13,14)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTRLSQFCHJDBP-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=C2C(=O)NC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C=C/2\C(=O)NC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 3
(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 5
(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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